1-benzyl-3,6-dimethyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-3,6-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a benzyl group, a dimethyl group, and a pyrazolyl group attached to a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3,6-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-3,6-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-BENZYL-3,6-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-3,6-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridines: Compounds with similar core structures but different substituents.
Benzimidazoles: Compounds with a benzimidazole core, which may have similar biological activities.
Uniqueness
1-BENZYL-3,6-DIMETHYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24N6O |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-benzyl-3,6-dimethyl-N-(1-propylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O/c1-4-11-27-12-10-19(26-27)24-22(29)18-13-15(2)23-21-20(18)16(3)25-28(21)14-17-8-6-5-7-9-17/h5-10,12-13H,4,11,14H2,1-3H3,(H,24,26,29) |
InChI Key |
TWYMAEHARVEEPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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